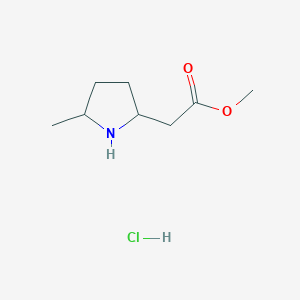

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride

CAS No.: 1803610-46-9

Cat. No.: VC2869379

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803610-46-9 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |

| Standard InChI Key | ZLFMJPLKNPDZCE-UHFFFAOYSA-N |

| SMILES | CC1CCC(N1)CC(=O)OC.Cl |

| Canonical SMILES | CC1CCC(N1)CC(=O)OC.Cl |

Introduction

Chemical Identity and Properties

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride (CAS No.: 1803610-46-9) is an organic compound belonging to both amide and ester categories. It has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol. The compound's structure features a 5-methylpyrrolidine ring connected to an acetate group, with the nitrogen atom forming a salt with hydrochloric acid.

The chemical structure can be identified through various standardized descriptors as presented in the table below:

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |

| Standard InChIKey | ZLFMJPLKNPDZCE-UHFFFAOYSA-N |

| SMILES | CC1CCC(N1)CC(=O)OC.Cl |

| Canonical SMILES | CC1CCC(N1)CC(=O)OC.Cl |

| PubChem Compound | 75481352 |

The compound features several functional groups that contribute to its chemical behavior and biological activity. The pyrrolidine ring provides a basic nitrogen center, while the ester group contributes to the compound's reactivity and potential for metabolism in biological systems. The methyl substituent on the pyrrolidine ring influences the compound's stereochemistry and binding interactions with target receptors.

Synthetic Approaches

The synthesis of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride typically involves multi-step organic reactions designed to construct the pyrrolidine ring system and attach the acetate functional group. A common synthetic pathway includes the reaction of 5-methylpyrrolidine with methyl acetate, followed by hydrolysis and subsequent formation of the hydrochloride salt.

The reaction sequence generally proceeds through the following steps:

-

Preparation or acquisition of 5-methylpyrrolidine as a starting material

-

Reaction with methyl acetate under controlled conditions to form the ester linkage

-

Purification of the intermediate product

-

Formation of the hydrochloride salt through treatment with hydrogen chloride

This synthetic approach requires precise control of reaction parameters, including temperature, solvent system, and reaction time, to achieve optimal yields and purity. Alternative synthetic routes may also be employed depending on the availability of starting materials and specific requirements for the final product.

The compound's selectivity for β3 adrenergic receptors is particularly valuable, as it may allow for targeted therapeutic effects with potentially reduced side effects compared to non-selective adrenergic modulators. This selectivity profile makes it an attractive candidate for further development in pharmaceutical research.

Analytical Characterization

The structural integrity and purity of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride are typically assessed using various spectroscopic methods and chromatographic techniques. These analytical approaches provide critical information about the compound's identity, purity, and structural characteristics.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, providing detailed information about the atomic connectivity and spatial arrangement within the molecule. Both proton (1H) and carbon (13C) NMR spectra are valuable for confirming the presence of characteristic structural features, such as the pyrrolidine ring, methyl groups, and the acetate functionality.

Infrared (IR) spectroscopy complements NMR analysis by identifying specific functional groups through their characteristic absorption bands. For Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride, IR spectroscopy can confirm the presence of ester carbonyl stretching (typically around 1730-1750 cm-1), C-O stretching, N-H stretching from the pyrrolidine nitrogen, and C-H stretching from the various methyl and methylene groups.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) serves as a powerful method for assessing the purity of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride and detecting potential impurities. HPLC analysis can be performed using various detection methods, including UV-visible spectroscopy, refractive index detection, or mass spectrometry, depending on the specific requirements of the analysis.

The compound's chromatographic behavior provides valuable information about its physicochemical properties, including polarity, hydrophobicity, and potential for interactions with biological systems. These properties are crucial for understanding the compound's behavior in pharmaceutical formulations and biological environments.

Applications in Research and Development

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride has found applications in various areas of research and development, particularly in the pharmaceutical domain. Its unique structural features and biological activities make it a valuable tool for investigating metabolic pathways and developing novel therapeutic approaches.

Pharmaceutical Research

In pharmaceutical research, the compound serves as a prototype for developing β3 adrenergic receptor modulators with enhanced selectivity, potency, and pharmacokinetic properties. Structure-activity relationship studies involving Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride and related compounds provide insights into the molecular determinants of receptor binding and activation, guiding the design of next-generation therapeutic agents.

Metabolic Disorder Investigations

The compound's ability to influence metabolic processes through β3 adrenergic receptor modulation makes it a valuable tool for studying the molecular mechanisms underlying metabolic disorders. Research involving this compound contributes to our understanding of how adrenergic signaling regulates energy homeostasis, adipose tissue function, and glucose metabolism, potentially leading to new therapeutic strategies for conditions such as obesity and type 2 diabetes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume